(2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the condensation of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride with 1,2-benzoxazol-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1,3-Benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE
Uniqueness
(2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a dimethoxyphenyl group makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
(E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-15-9-7-12(11-16(15)23-2)8-10-17(21)19-18-13-5-3-4-6-14(13)24-20-18/h3-11H,1-2H3,(H,19,20,21)/b10-8+ |
InChI Key |
DJGQSLMMPVPJIL-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NOC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NOC3=CC=CC=C32)OC |
Origin of Product |
United States |
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